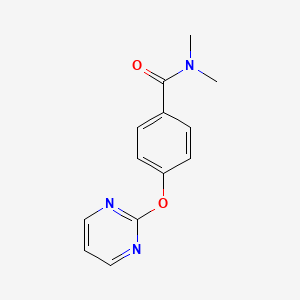

![molecular formula C15H15NO2S2 B5526758 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA or Methylthioadenosine and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Antimicrobial Screening : A study on the antimicrobial activity of related compounds demonstrated excellent to moderate activity against various bacterial and fungal species (Desai et al., 2014).

- Antibiotic Agents : Derivatives of the compound were investigated for antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, showing potential as antibiotic agents (Al-Omran & El-Khair, 2004).

Hemoglobin Allosteric Modifiers

- Decreasing Oxygen Affinity : A study explored derivatives of the compound as allosteric effectors of hemoglobin, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Glutaminase Inhibitors

- Cancer Research : Research on analogs of the compound, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, has shown promise in inhibiting glutaminase, which is significant in cancer treatment (Shukla et al., 2012).

Anti-Inflammatory Properties

- Novel Derivatives for Inflammation : The synthesis of novel derivatives of the compound and their evaluation for anti-inflammatory properties have been reported, highlighting potential applications in treating inflammation-related conditions (Reddy et al., 2010).

Miscellaneous Applications

- Monoamine Transporters : Studies have explored the compound's analogs for their selective binding to monoamine transporters, potentially relevant in treating psychostimulant abuse (Okunola-Bakare et al., 2014).

- Leukotriene B4 Antagonists : SAR studies of compounds structurally related to 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide have revealed potential as LTB4 receptor antagonists, which could have implications in treating inflammatory diseases (Chan et al., 1996).

- Catalysis in Organic Reactions : Palladium complexes involving derivatives of the compound have been tailored as catalysts for carbon-carbon and carbon-oxygen coupling, showcasing applications in organic synthesis (Singh & Singh, 2017).

Mécanisme D'action

Orientations Futures

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the study and development of new thiophene derivatives like “2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide” could be a promising area of research.

Propriétés

IUPAC Name |

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-11-7-8-14(20-11)13(17)9-19-10-15(18)16-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLSZWWZPAPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CSCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)